molecular formula C16H14N4OS B2515360 N-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2192745-79-0

N-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B2515360
CAS No.: 2192745-79-0
M. Wt: 310.38
InChI Key: JNVPXJGTYPXFHT-UHFFFAOYSA-N
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Description

N-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a complex organic compound that features a benzothiophene moiety, an azetidine ring, and a pyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost, yield, and environmental impact, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

N-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine is unique due to its combination of a benzothiophene moiety, an azetidine ring, and a pyrimidine group. This unique structure allows it to interact with a variety of biological targets and undergo diverse chemical reactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

1-benzothiophen-2-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c21-15(14-8-11-4-1-2-5-13(11)22-14)20-9-12(10-20)19-16-17-6-3-7-18-16/h1-8,12H,9-10H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVPXJGTYPXFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3S2)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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